1-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with a complex molecular structure It belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-fluorobenzylamine with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial steps involve the preparation of the starting materials, followed by their reaction under optimized conditions to yield the desired product. The process is scaled up to produce larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter activity and producing its pharmacological effects.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is compared with other similar compounds, such as 1-(2-fluorophenyl)piperazine and 1-(p-fluorophenyl)piperazine. While these compounds share structural similarities, this compound exhibits unique properties and applications, making it a valuable compound in scientific research and industry.
List of Similar Compounds
1-(2-Fluorophenyl)piperazine
1-(p-Fluorophenyl)piperazine
1-(2-Fluorophenyl)ethanone
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPPFVOVTASCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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